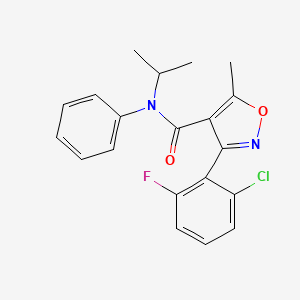

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a synthetic organic compound with a complex structure. It features a combination of aromatic rings, halogen substituents, and an isoxazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This step often requires a base such as sodium hydroxide and a solvent like ethanol.

Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms onto the aromatic ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the isoxazolecarboxylic acid with an amine (N-isopropyl-N-phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

Oxidation: Oxazoles and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its isopropyl and phenyl groups enhance its lipophilicity and potential bioavailability, making it a more promising candidate for drug development.

Biological Activity

3-(2-Chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide, also known by its CAS number 153949-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H14ClFN2O2

- Molecular Weight : 348.76 g/mol

- Structure : The compound features a 4-isoxazolecarboxamide moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available isoxazole derivatives. The synthesis pathway often includes the formation of the isoxazole ring followed by acylation to introduce the carboxamide functionality.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including this compound. The following table summarizes key findings from different research studies:

| Study | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 39.80 | Induces apoptosis |

| Study B | HeLa | 15.48 | Cell cycle arrest (G2/M) |

| Study C | Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

In a notable study, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against liver cancer cells (Hep3B) and cervical cancer cells (HeLa) .

Antioxidant Activity

The compound has also been assessed for antioxidant properties. In assays like the DPPH test, certain derivatives demonstrated promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

- Case Study on Anticancer Efficacy :

-

Mechanistic Insights :

- Further investigations into the mechanism revealed that this compound induces apoptosis rather than necrosis in cancer cells, suggesting a targeted approach to cancer therapy. The study indicated that treated cells exhibited delayed progression through the G2/M phase of the cell cycle, similar to known chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDBLMPSULARMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.